

An In-depth Technical Guide to the Physical and Chemical Properties of ADDA

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Compound of Interest

Compound Name: ADDA

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(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid)

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, commonly abbreviated as **ADDA**, is a unique non-proteinogenic β -amino acid.[1] It is a crucial structural component of a class of potent hepatotoxins known as microcystins and nodularins, which are cyclic peptides produced by various genera of cyanobacteria.[1][2] The **ADDA** moiety is indispensable for the biological activity of these toxins, playing a central role in their interaction with and inhibition of protein phosphatases.[2][3] This guide provides a comprehensive overview of the physical, chemical, and biological properties of **ADDA**, along with key experimental protocols for its study.

Physical Properties

ADDA possesses distinct physical properties that are fundamental to its function within microcystins and for its detection. The most notable feature is its conjugated diene system, which is responsible for a characteristic ultraviolet (UV) absorbance.[2] The long, hydrophobic side chain significantly influences the solubility and interaction of the parent toxin with biological membranes and enzymes.[4]

Table 1: Physical and Spectroscopic Properties of **ADDA**

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₂₉ NO ₃	[5][6]
Molecular Weight	331.4 g/mol	[5][6]
Appearance	Colorless, crystalline solid (inferred from general amino acid properties)	[7][8]
UV Absorbance (λ _{max})	238 nm	[2]
Melting Point	>200 °C (inferred from general amino acid properties)	[7][8]
Solubility	The ADDA moiety is highly hydrophobic.[4] As a free amino acid, it is expected to be soluble in polar organic solvents and have limited solubility in water, dependent on pH.[4][7]	

Chemical Properties

The chemical structure of **ADDA** is characterized by a C₂₀ aliphatic chain with multiple chiral centers, a methoxy group, a phenyl group, and a conjugated diene system. This complex structure, particularly its stereochemistry, is essential for toxicity.[2][9]

Table 2: Chemical Identifiers and Structural Information for **ADDA**

Identifier	Value	Source(s)
IUPAC Name	(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid	[10]
CAS Number	126456-06-2	[5]
Key Structural Features	β -amino acid, conjugated dienes (4E, 6E), multiple stereocenters (2S, 3S, 8S, 9S), hydrophobic C ₂₀ side chain	[1][11][12]

Reactivity and Stability

The chemical stability of the **ADDA** moiety is a critical determinant of microcystin toxicity.

- **Oxidation:** The conjugated diene system is susceptible to oxidation by agents like chlorine and ozone.[10] This reaction disrupts the conjugated system and is a common method for water detoxification, as it eliminates the toxicity of microcystins.[10][13]
- **Isomerization:** The stereochemistry of the double bonds at the C4 and C6 positions is crucial. Isomerization from the (4E, 6E) configuration to other geometric isomers, such as (6Z), results in a dramatic reduction or complete loss of toxicity.[9][13]
- **Degradation:** Like other amino acids, **ADDA** can undergo degradation processes such as deamination under certain conditions.[14][15] In the context of microcystin analysis by mass spectrometry, the **ADDA** side chain produces a characteristic fragment ion at m/z 135, which is often used as a diagnostic marker for the presence of microcystins.[16][17]

Biological and Toxicological Profile

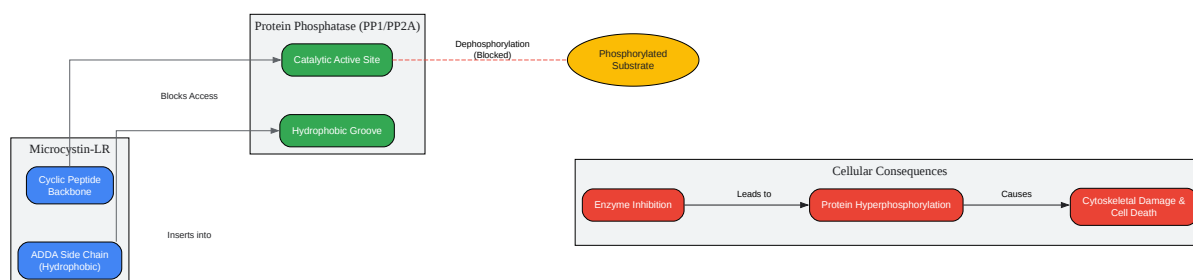
While **ADDA** is the primary toxicophore of microcystins, the isolated amino acid itself is non-toxic.[3][18] Its toxicity is only expressed when it is integrated into the cyclic peptide structure of a microcystin or nodularin.

Mechanism of Action: Protein Phosphatase Inhibition

The primary mechanism of microcystin toxicity is the potent inhibition of eukaryotic protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A).^[1] These enzymes are crucial regulators of numerous cellular processes.

- **Initial Binding:** The cyclic structure of the microcystin positions the **ADDA** side chain for interaction with the phosphatase enzyme.
- **Hydrophobic Interaction:** The long, hydrophobic **ADDA** tail inserts into a hydrophobic groove adjacent to the catalytic site of the phosphatase.^{[4][19]}
- **Covalent Bonding:** The Mdha (N-methyldehydroalanine) residue of the microcystin forms a covalent bond with a cysteine residue in the phosphatase, locking the toxin in place.^[20]
- **Active Site Blockage:** The bound **ADDA** chain physically obstructs the active site, preventing natural substrates from binding and being dephosphorylated.^[19]

This inhibition leads to a state of hyperphosphorylation of cellular proteins, causing a cascade of downstream effects including cytoskeletal disruption, loss of cell morphology, apoptosis, and ultimately, severe liver damage (hepatotoxicity).^[1]



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Caption: Mechanism of protein phosphatase inhibition by microcystin via the **ADDA** moiety.

Experimental Protocols

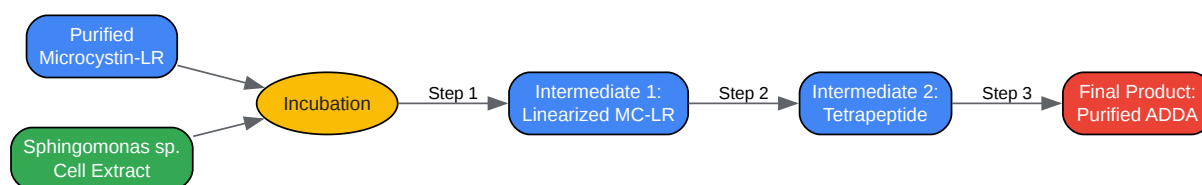
The unique properties of **ADDA** have led to the development of specific protocols for its isolation, characterization, and synthesis.

Protocol: Isolation of **ADDA** from Microcystin-LR via Microbial Degradation

This protocol is based on the methodology described for isolating intact **ADDA** using a *Sphingomonas* bacterial strain.[18]

Methodology:

- **Culturing:** Grow a pure culture of the degrading bacterial strain (e.g., *Sphingomonas* sp. B-9) in a suitable nutrient broth.
- **Cell Lysis:** Harvest the bacterial cells by centrifugation and lyse them using sonication or enzymatic methods to prepare a cell-free extract.
- **Incubation:** Incubate the purified microcystin-LR with the bacterial cell extract in a buffered solution. The reaction proceeds through intermediates, including linearized microcystin-LR and a smaller tetrapeptide.
- **Monitoring:** Monitor the degradation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to track the disappearance of microcystin-LR and the appearance of degradation products.
- **Purification:** Once the degradation is complete, purify the resulting free **ADDA** from the reaction mixture using chromatographic techniques, such as reversed-phase HPLC.
- **Structural Characterization:** Confirm the identity and structure of the isolated **ADDA** using spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).^[18]



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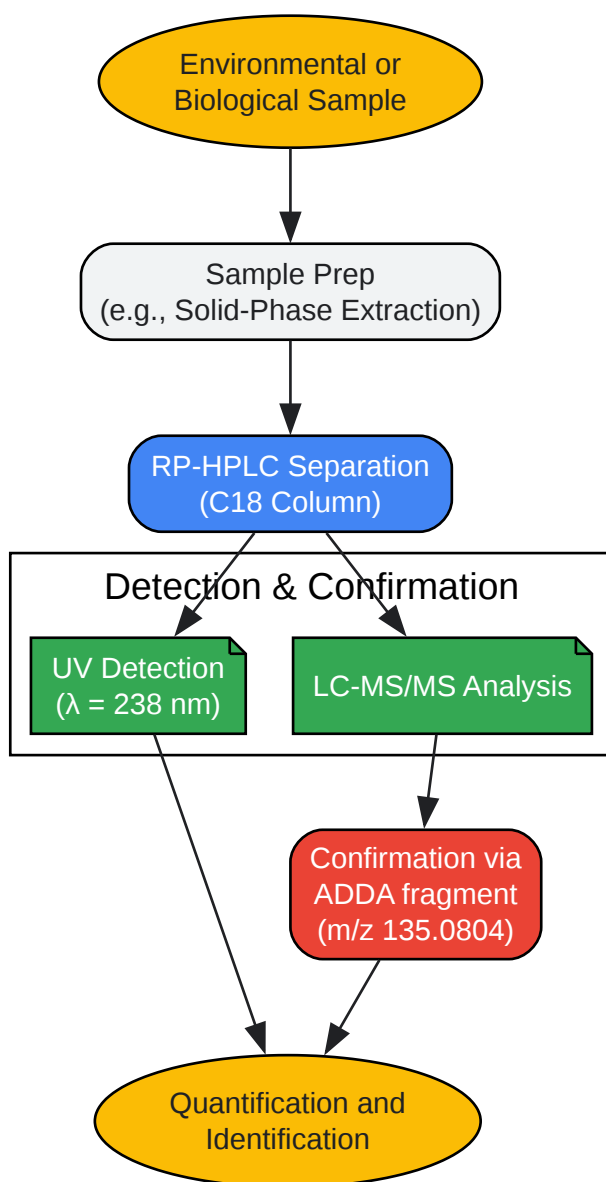
Caption: Workflow for the microbial degradation of microcystin-LR to isolate free **ADDA**.

Protocol: Analytical Characterization and Quantification

The analysis of microcystins heavily relies on detecting the **ADDA** moiety.

Methodology:

- **Sample Preparation:** Extract microcystins from the sample matrix (e.g., water, biological tissue) using solid-phase extraction (SPE) or liquid-liquid extraction.
- **Chromatographic Separation:** Separate the different microcystin variants using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often containing an acid modifier like trifluoroacetic acid (TFA).
- **UV Detection:** For quantification and initial identification, use a UV detector set to 238 nm, which is the characteristic absorbance maximum of the **ADDA** conjugated diene system.^[2]
- **Mass Spectrometric Confirmation:** For confirmation and structural elucidation, couple the HPLC system to a mass spectrometer (LC-MS/MS). In tandem MS, a common and diagnostic fragmentation pathway for most microcystins involves the cleavage of the **ADDA** side chain, producing a characteristic product ion at m/z 135.0804.^[16] This fragment is highly specific and is used for targeted screening of microcystins.



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Caption: Analytical workflow for the detection and quantification of **ADDA**-containing toxins.

Protocol: Stereocontrolled Chemical Synthesis (Conceptual)

The total synthesis of **ADDA** is a significant challenge in organic chemistry due to its multiple stereocenters. Published methods provide a roadmap for its construction.^{[11][12]}

Methodology Overview:

- **Chiral Building Blocks:** The synthesis typically employs a convergent approach, constructing different fragments of the molecule separately before joining them.
- **Stereocenter Control (C8, C9):** Chiral auxiliaries, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, are used to direct the stereoselective alkylation and other bond-forming reactions to set the S-configuration at the C8 and C9 positions.[\[11\]](#)[\[12\]](#)
- **Stereocenter Control (C2, C3):** The chiral centers at the C2 and C3 positions are often derived from a chiral starting material, such as D-aspartic acid.[\[11\]](#)[\[12\]](#)
- **Diene Formation:** The conjugated (4E, 6E)-diene system is typically constructed using olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, which allow for control of the double bond geometry.
- **Fragment Coupling and Deprotection:** The synthesized fragments are coupled, and protecting groups are removed in the final steps to yield the free **ADDA** amino acid.

Conclusion

ADDA is a structurally complex and biologically significant amino acid. Its physical properties, particularly its hydrophobicity and unique UV absorbance, are key to the function and detection of the microcystins it comprises. The specific chemical structure and stereochemistry of **ADDA** are absolutely required for the inhibition of protein phosphatases, the molecular basis of its toxicity. The experimental protocols for its isolation, analysis, and synthesis underscore its importance in the fields of toxicology, environmental science, and natural product chemistry.

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